4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine
Overview
Description
4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyl group, an iodomethyl group, and three methyl groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of appropriate starting materials such as 2,6,6-trimethyl-4-piperidone and benzylamine under suitable conditions.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced through a halogenation reaction. This can be achieved by treating the intermediate compound with iodomethane in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like acetonitrile or dimethylformamide and bases such as sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Various substituted morpholine derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted morpholine derivatives.
Scientific Research Applications
4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione: Known for its anti-leukemic properties.
4-Benzyl-2-substituted phthalazin-1-one derivatives: Studied for their antimicrobial activities.
Uniqueness
4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO/c1-14(2)11-17(12-15(3,10-16)18-14)9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWQSXIXMQLULE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)CI)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198591 | |
Record name | 2-(Iodomethyl)-2,6,6-trimethyl-4-(phenylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892871-64-6 | |
Record name | 2-(Iodomethyl)-2,6,6-trimethyl-4-(phenylmethyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892871-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Iodomethyl)-2,6,6-trimethyl-4-(phenylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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